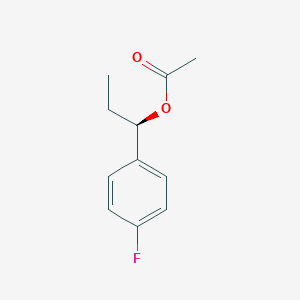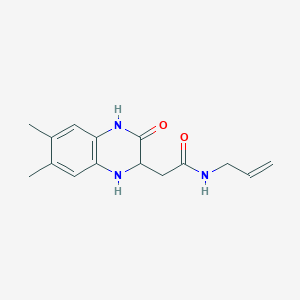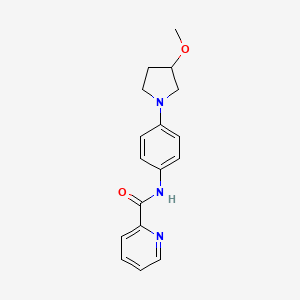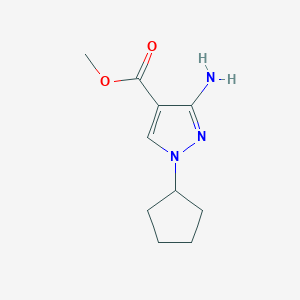
tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide: is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and two chlorine atoms on the quinazoline ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and ethyl chloroacetate, under basic conditions.
Introduction of Chlorine Atoms: The chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions using amines.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The amino and chlorine groups can participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide for nucleophilic substitution or electrophilic reagents like alkyl halides.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while substitution reactions could introduce various functional groups in place of the amino or chlorine groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of quinazoline derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicine, quinazoline derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound could be investigated for its potential use in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and chlorine groups on the quinazoline ring could influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dichloroquinazoline: Lacks the tert-butyl ester group and hydrobromide salt.
tert-Butyl 2-(2-aminoquinazolin-3(4H)-yl)acetate: Lacks the chlorine atoms.
2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid: Lacks the tert-butyl ester group.
Uniqueness
tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide is unique due to the combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group may enhance its stability and solubility, while the hydrobromide salt can improve its bioavailability.
Properties
IUPAC Name |
tert-butyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2.BrH/c1-14(2,3)21-11(20)7-19-6-8-10(18-13(19)17)5-4-9(15)12(8)16;/h4-5H,6-7H2,1-3H3,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBGKNORSZBKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2709674.png)
![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2709676.png)



![N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2709681.png)
![7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2709684.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2709685.png)
![Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid](/img/structure/B2709686.png)





